Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester
Description
Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester is a structurally complex ester derivative characterized by a hexanoic acid backbone modified with a 2-ethyl substituent and a phenoxyethyl group linked to a 4,6-diphenyl-1,3,5-triazine moiety. The triazine ring and phenolic hydroxyl group may confer unique photochemical stability and reactivity, distinguishing it from simpler esters used in flavor or fragrance industries .
Properties
IUPAC Name |
2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl 2-ethylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4/c1-3-5-12-22(4-2)31(36)38-20-19-37-25-17-18-26(27(35)21-25)30-33-28(23-13-8-6-9-14-23)32-29(34-30)24-15-10-7-11-16-24/h6-11,13-18,21-22,35H,3-5,12,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVFVRWEMORTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCOC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888267 | |
| Record name | Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371146-04-2 | |
| Record name | 2-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371146-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371146042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazine ring. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Applications Overview
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UV Absorber Additive
- Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester is primarily used as a UV absorber in various formulations. Its chemical structure allows it to effectively absorb ultraviolet radiation, protecting materials from degradation due to UV exposure. This application is crucial in industries such as plastics, coatings, and cosmetics where UV stability is essential for product longevity and performance .
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Pharmaceutical Intermediate
- The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique triazine structure makes it suitable for developing drugs that require specific chemical properties or biological activities. Research has indicated its potential in formulating new therapeutic agents that target various diseases .
Case Study 1: UV Stability in Coatings
A study examined the effectiveness of this compound as a UV stabilizer in polymer coatings. The results demonstrated that formulations containing this compound exhibited significantly improved resistance to UV-induced degradation compared to control samples without the additive. The findings highlighted its potential for enhancing the durability of outdoor applications such as automotive paints and building materials.
Case Study 2: Pharmaceutical Synthesis
In a research project focused on synthesizing novel triazine-based pharmaceuticals, this compound was utilized as a key intermediate. The synthesis pathway involved several steps where this ester facilitated the formation of biologically active compounds. The resulting products showed promising activity against specific cancer cell lines in vitro, indicating potential therapeutic applications .
Data Table: Comparative Analysis of Applications
| Application Type | Description | Benefits |
|---|---|---|
| UV Absorber | Protects materials from UV degradation | Increases longevity and performance |
| Pharmaceutical Intermediate | Used in drug synthesis | Facilitates development of new therapeutics |
| Coatings | Enhances stability of coatings | Improves durability against environmental factors |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s triazine-phenoxyethyl structure contrasts sharply with common hexanoic acid esters (e.g., hexanoic acid ethyl ester or hexanoic acid propyl ester), which lack aromatic and heterocyclic groups. Key differences include:
- Triazine Ring : The 1,3,5-triazine core (common in herbicides and UV stabilizers) likely enhances thermal stability and resistance to photodegradation compared to linear esters used in food or cosmetics .
- Phenolic Hydroxyl Group: The 3-hydroxyphenoxy moiety may enable hydrogen bonding, increasing solubility in polar solvents relative to non-polar esters like hexanoic acid butyl ester .
Physicochemical Properties (Hypothetical Analysis)
Biological Activity
Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester (CAS 371146-04-2) is a compound of interest due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 511.61 g/mol. Its structure features a triazine ring, which is known for its biological activity in various contexts.
Mechanisms of Biological Activity
Research indicates that compounds containing triazine moieties exhibit a range of biological activities, including:
- Antioxidant Properties : Triazines can scavenge free radicals and enhance cellular antioxidant defenses.
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain triazine derivatives modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study demonstrated that hexanoic acid derivatives showed significant inhibition against Staphylococcus aureus and Candida albicans. The mechanism involved disruption of microbial cell membranes.
- Anti-inflammatory Action : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Another study explored the neuroprotective properties of similar triazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal apoptosis and improved cell viability.
Research Findings
Recent research has highlighted the compound's potential in various therapeutic areas:
- Cancer Research : Preliminary studies indicate that triazine derivatives may inhibit tumor growth through apoptosis induction in cancer cells.
- Cardiovascular Health : Investigations into the effects on endothelial function suggest that these compounds may improve vasodilation and reduce hypertension.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for this compound, and how do they differ in purity and yield?
- Methodology : Synthesis can be achieved via nucleophilic substitution or esterification. For example, triazine-containing intermediates (e.g., 4,6-diphenyl-1,3,5-triazin-2-yl derivatives) are synthesized using reagents like tributylphosphine (Bu₃P) and diisopropylethylamine (DIPEA) in dichloromethane (CH₂Cl₂). Subsequent esterification with 2-ethylhexanoic acid derivatives requires inert gas handling to prevent hydrolysis .
- Quality Control : Purity (≥99%) is verified via gas chromatography (GC) using non-polar columns (e.g., 5% phenyl methyl siloxane) with retention indices cross-referenced against NIST databases .
Q. What safety protocols are critical during handling?
- Safety Measures :
- Use inert gas (e.g., nitrogen) to prevent oxidation or moisture exposure .
- Wear fire-retardant clothing, anti-static gloves, and respiratory protection due to flammability risks .
- Avoid environmental release; use closed systems and secondary containment .
Q. How is the compound characterized structurally and functionally?
- Analytical Methods :
- GC-MS : Retention indices (e.g., 1660 on non-polar columns) and fragmentation patterns confirm molecular weight (e.g., 160.21 g/mol for ester derivatives) .
- NMR/FTIR : Hydroxyl (-OH) and triazine (C=N) functional groups are identified via characteristic peaks (e.g., ~1680 cm⁻¹ for triazine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity data from different synthesis methods?
- Experimental Design :
- Compare GC retention indices across synthesis routes (e.g., nucleophilic vs. esterification methods) to detect isomerization or byproducts .
- Use differential scanning calorimetry (DSC) to assess crystallinity, as impurities lower melting point consistency .
Q. What strategies optimize the compound’s stability in pharmacological studies?
- Methodology :
- Light Sensitivity : Store in amber vials at -20°C; the triazine moiety is prone to photodegradation .
- Hydrolytic Stability : Use anhydrous solvents (e.g., CH₂Cl₂) and avoid aqueous buffers with pH >7 to prevent ester bond cleavage .
Q. How does the compound’s structure influence its potential in organic electronics?
- Application in OLEDs :
- The 4,6-diphenyl-1,3,5-triazine group enhances electron transport properties, making it suitable as an electron-transport layer (ETL) in double-layer organic LEDs. Testing involves vapor deposition onto indium-tin-oxide (ITO) anodes, with efficiency measured via external quantum efficiency (EQE ≥1%) .
- Data Conflict : Some studies report reduced luminous efficiency at high temperatures (>80°C), necessitating thermal stability assays via thermogravimetric analysis (TGA) .
Q. What pharmacological screening approaches are suitable for evaluating antimicrobial activity?
- Experimental Design :
- In Vitro Assays : Use agar diffusion against S. aureus and C. albicans, with zones of inhibition compared to triazole derivatives (positive controls) .
- Structure-Activity Relationship (SAR) : Modify the phenoxyethyl ester chain length to assess hydrophobicity’s impact on membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
